molecular formula C18H26N4O3S2 B2786158 4-(dipropylsulfamoyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 313365-00-3

4-(dipropylsulfamoyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2786158
CAS No.: 313365-00-3
M. Wt: 410.55
InChI Key: OHGIWVPBGKIVIL-UHFFFAOYSA-N
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Description

4-(Dipropylsulfamoyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic small molecule designed for biochemical research, integrating two pharmacologically significant motifs: a sulfonamide group and a 1,3,4-thiadiazole core. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, known for its strong aromaticity and ability to interact with diverse biological targets . This specific molecular architecture suggests potential for investigation as an inhibitor of carbonic anhydrase (CA) isoforms. The benzenesulfonamide group is a classic zinc-binding function known to anchor molecules to the active site of CAs , while the 1,3,4-thiadiazole ring can be tailored to confer selectivity towards different enzyme isoforms . This makes derivatives of this class particularly valuable for studying the role of tumor-associated CA isoforms (such as hCA IX and XII) in cancer cell survival and proliferation . Research on analogous compounds has demonstrated that such structures can exhibit significant inhibitory activity against these enzymes, potentially leading to the disruption of pH regulation in hypoxic tumor microenvironments and offering a strategy for anticancer agent development . Furthermore, the 1,3,4-thiadiazole nucleus is associated with a broad spectrum of other biological activities, including antimicrobial and anticonvulsant effects, making this compound a versatile scaffold for exploratory research in multiple therapeutic areas . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(dipropylsulfamoyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3S2/c1-5-11-22(12-6-2)27(24,25)15-9-7-14(8-10-15)16(23)19-18-21-20-17(26-18)13(3)4/h7-10,13H,5-6,11-12H2,1-4H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGIWVPBGKIVIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(dipropylsulfamoyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a thiadiazole ring linked to a benzamide structure, which is known to enhance biological activity through various mechanisms. The presence of the dipropylsulfamoyl group is particularly significant as it may influence solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiadiazole derivatives. For instance:

  • Cytotoxicity : In vitro assays demonstrated that compounds with similar structures exhibited promising anticancer activity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds ranged from 2.32 µg/mL to 10.10 µg/mL, indicating significant potency compared to standard chemotherapeutics like Adriamycin .
  • Mechanism of Action : The anticancer effects are attributed to the induction of apoptotic pathways. For example, one study reported that modifications on the thiadiazole scaffold could lead to enhanced cytotoxicity through improved interactions with cellular targets .
CompoundCell LineIC50 (µg/mL)Reference
Compound 4iMCF-72.32
Compound 4fHeLa5.36
Compound 7kHL-6010.10

Antimicrobial Activity

Thiadiazole derivatives have also shown significant antimicrobial properties:

  • Antibacterial Effects : Compounds related to the target compound demonstrated comparable efficacy to standard antibiotics against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) ranged from 32 µg/mL to 42 µg/mL .
  • Antifungal Activity : Certain derivatives exhibited notable antifungal activity against pathogens such as Candida albicans and Aspergillus niger, with inhibition rates reaching up to 66% .
Activity TypePathogenMIC (µg/mL)Reference
AntibacterialE. coli32
AntifungalC. albicans24

Anti-inflammatory Properties

The anti-inflammatory potential of thiadiazole derivatives has been explored in various contexts:

  • Mechanism : The compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests their utility in treating conditions characterized by inflammation .

Case Studies

  • In Vivo Studies : A study involving tumor-bearing mice demonstrated that certain thiadiazole derivatives could selectively target cancer cells, leading to reduced tumor growth while sparing normal tissues .
  • Combination Therapies : Research indicates that combining thiadiazole derivatives with existing anticancer drugs may enhance therapeutic efficacy and reduce resistance in cancer cells .

Scientific Research Applications

The compound exhibits significant biological activities that make it a candidate for various therapeutic applications:

Antimicrobial Activity : Preliminary studies have shown that compounds with similar structural frameworks possess antimicrobial properties. The presence of the thiadiazole moiety is often associated with enhanced antibacterial and antifungal activities.

Anticancer Potential : Research indicates that derivatives of thiadiazole are being explored for their anticancer properties. The compound's unique structure may interact with specific biological targets involved in cancer cell proliferation.

Anti-inflammatory Effects : Some studies suggest that related compounds can exhibit anti-inflammatory effects, potentially making them useful in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the potential applications of thiadiazole derivatives in drug discovery:

  • Antimicrobial Studies : A study demonstrated that derivatives similar to 4-(dipropylsulfamoyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide showed promising results against various bacterial strains, indicating potential for development as new antibiotics .
  • Cancer Research : In vitro assays have indicated that compounds with a similar structure can inhibit cancer cell lines effectively, suggesting that this compound could be further evaluated for its anticancer properties .
  • Inflammation Models : Experimental models assessing anti-inflammatory responses have shown that related compounds can reduce inflammatory markers significantly, pointing towards their therapeutic potential in managing inflammatory diseases .

Chemical Reactions Analysis

Oxidation Reactions

The thiadiazole ring’s sulfur atom and the sulfonamide group are primary sites for oxidation:

  • Thiadiazole sulfur oxidation : Reacts with hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) to form sulfoxides or sulfones under controlled conditions (60–80°C, acidic media).

  • Sulfonamide oxidation : The dipropylsulfamoyl group undergoes oxidation with potassium permanganate (KMnO₄) in aqueous acidic conditions, yielding sulfonic acid derivatives.

Table 1: Oxidation Conditions and Products

Reaction SiteReagentConditionsProduct
Thiadiazole sulfurH₂O₂ (30%)60°C, H₂SO₄, 2 hrsSulfoxide (major), sulfone (trace)
Sulfonamide groupKMnO₄ (0.1 M)H₂O, 25°C, 6 hrsSulfonic acid derivative

Reduction Reactions

Key reducible groups include the sulfonamide and the amide linkage:

  • Nitro group reduction (if present) : While the parent compound lacks nitro substituents, structural analogs (e.g., 3-nitro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide) show that nitro groups are reduced to amines using H₂/Pd-C or SnCl₂/HCl.

  • Amide bond reduction : Lithium aluminum hydride (LiAlH₄) in dry THF reduces the benzamide to a benzylamine derivative.

Table 2: Reduction Pathways

Target GroupReagentConditionsProduct
Amide (benzamide)LiAlH₄ (2 eq)THF, reflux, 4 hrsN-(thiadiazolyl)benzylamine

Substitution Reactions

Electrophilic and nucleophilic substitutions are feasible at distinct sites:

  • Electrophilic aromatic substitution (EAS) : The benzene ring undergoes halogenation (Br₂/FeBr₃) or nitration (HNO₃/H₂SO₄) at the meta position relative to the sulfonamide group due to its electron-withdrawing nature .

  • Nucleophilic substitution : The sulfamoyl group reacts with amines (e.g., propylamine) under basic conditions (K₂CO₃, DMF) to form modified sulfonamides .

Table 3: Substitution Reactions

Reaction TypeReagentConditionsProduct
Bromination (EAS)Br₂ (1 eq), FeBr₃CHCl₃, 0°C, 1 hr3-bromo derivative
Sulfonamide alkylationPropylamine, K₂CO₃DMF, 80°C, 3 hrsDipropylsulfamoyl → propylamine derivative

Hydrolysis Reactions

The compound undergoes hydrolysis under extreme pH conditions:

  • Acidic hydrolysis (HCl 6M) : Cleaves the sulfonamide group to yield benzenesulfonic acid and a thiadiazolylamine.

  • Basic hydrolysis (NaOH 2M) : Degrades the thiadiazole ring, producing sulfite ions and a benzamide fragment.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

  • Suzuki-Miyaura coupling : The benzene ring’s halogenated derivatives react with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl systems .

Mechanistic Insights

  • Steric effects : The isopropyl group on the thiadiazole impedes reactions at the 5-position, directing reactivity toward the sulfonamide and benzamide groups.

  • Electronic effects : The sulfonamide group deactivates the benzene ring, favoring meta-substitution in EAS .

Comparative Reactivity with Analogs

Table 4: Reaction Comparison with Structural Analogs

CompoundKey ReactionYield (%)Reference
4-(dipropylsulfamoyl)-N-[5-(propan-2-yl)...Thiadiazole oxidation (→ sulfoxide)78
3-nitro-N-[5-(propan-2-yl)...Nitro reduction (→ amine)92
N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)...Amide hydrolysis (→ benzylamine)65

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties
Property Target Compound 9g () 533869-83-9 ()
Molecular Weight ~435 g/mol ~438 g/mol ~441 g/mol
LogP (Predicted) ~3.5 ~2.8 ~3.1
TPSA ~110 Ų ~120 Ų ~105 Ų
Table 2: Pharmacological Activity Comparison
Compound Assay Activity Reference
9g ABTS Radical Scavenging IC₅₀: 18.7 µM
9i ABTS Radical Scavenging IC₅₀: 22.4 µM
N/A (Target) Enzyme Inhibition Hypothesized (sulfamoyl group) N/A

Q & A

Q. What are the common synthetic routes for preparing 4-(dipropylsulfamoyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., POCl₃) .
  • Step 2 : Sulfamoylation of the benzamide group using dipropylamine and sulfonating agents (e.g., chlorosulfonic acid) .
  • Step 3 : Coupling the thiadiazole and benzamide moieties via nucleophilic substitution or amide bond formation . Key conditions include controlled temperature (e.g., 90°C for cyclization), polar aprotic solvents (DMF, acetonitrile), and purification via recrystallization or column chromatography .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • Spectroscopy :
  • IR : Identifies functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • NMR : ¹H/¹³C NMR confirms proton environments (e.g., dipropyl groups at δ ~0.8–1.6 ppm, thiadiazole protons at δ ~8–9 ppm) .
    • Crystallography : Single-crystal X-ray diffraction (SHELX software) resolves 3D structure, including bond angles and packing interactions .

Q. What preliminary biological activities have been reported for this compound?

  • Antimicrobial : MIC values of 16–62.5 µg/mL against Gram-positive/negative bacteria and fungi, likely due to thiadiazole-mediated disruption of microbial cell membranes .
  • Anticancer : Activity against MCF-7 and HepG2 cell lines (IC₅₀ unspecified), attributed to interactions with DNA or enzyme targets like topoisomerases . Screening protocols involve broth microdilution (antimicrobial) and MTT assays (anticancer) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Design of Experiments (DoE) : Use factorial designs to test variables like solvent polarity (DMF vs. THF), catalyst loading (e.g., triethylamine), and reaction time .
  • In-situ Monitoring : Employ TLC/HPLC to track intermediates and minimize side products (e.g., sulfonamide over-sulfonation) .
  • Green Chemistry : Replace POCl₃ with less hazardous cyclization agents (e.g., PPh₃/I₂) to enhance safety and scalability .

Q. What strategies resolve contradictions in reported biological activity data?

  • Dose-Response Validation : Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to confirm MIC/IC₅₀ values .
  • Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for enzymes like DHFR or β-tubulin, reconciling discrepancies between in vitro and computational results .
  • Metabolite Analysis : LC-MS/MS can detect degradation products that may alter activity .

Q. How does the compound’s structural flexibility influence its mechanism of action?

  • Thiadiazole Core : The sulfur-nitrogen heterocycle facilitates π-π stacking with DNA bases or hydrophobic enzyme pockets .
  • Dipropylsulfamoyl Group : Enhances lipophilicity (logP ~3.5), improving membrane permeability, while the sulfonamide moiety may inhibit carbonic anhydrase isoforms .
  • Isopropyl Substituent : Steric effects modulate binding specificity; analogs with bulkier groups show reduced activity, suggesting a size-limited active site .

Q. What advanced techniques elucidate thermal stability and degradation pathways?

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., onset at ~250°C) and residue content .
  • DSC : Identifies phase transitions (e.g., melting points ~200–260°C) .
  • Accelerated Stability Studies : Expose the compound to heat/humidity (ICH Q1A guidelines) and analyze degradation via HPLC-UV .

Methodological Guidance for Experimental Design

Q. How to design a structure-activity relationship (SAR) study for derivatives?

  • Core Modifications : Synthesize analogs with varied substituents (e.g., ethyl vs. propyl on sulfamoyl) and assess impact on bioactivity .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical moieties (e.g., thiadiazole and sulfonamide) .
  • Statistical Analysis : Apply ANOVA to determine significance of structural changes on activity .

Q. What computational methods predict crystallographic behavior?

  • Powder XRD Simulation : Match experimental patterns with Mercury (CCDC) predictions to validate polymorphism .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, van der Waals) influencing crystal packing .

Q. How to address solubility challenges in biological assays?

  • Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to enhance aqueous dispersion and bioavailability .

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